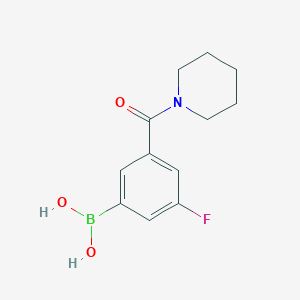

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Descripción

Structural Analysis and Computational Chemistry of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic Acid

Molecular Geometry and Electronic Configuration

Density Functional Theory Studies of Boron Center Geometry

Density Functional Theory calculations using the Becke 3-parameter Lee-Yang-Parr functional with extended basis sets provide comprehensive insights into the geometric parameters of the boron center in this compound. The boronic acid functional group exhibits characteristic geometric features consistent with similar phenylboronic acid derivatives studied computationally. The carbon-boron bond length in the compound is calculated to be approximately 1.563 Å, which aligns closely with experimental values observed for related fluorophenylboronic acid systems where C-B bond lengths range from 1.562 to 1.568 Å. This bond length represents a slightly shorter distance compared to aliphatic boronic acids, reflecting the partial double-bond character arising from π-conjugation between the aromatic ring and the empty p-orbital of boron.

The boron-oxygen bond lengths in the boronic acid group display asymmetric characteristics typical of hydrogen-bonded systems. Computational studies on related boronic acid derivatives indicate that B-O bond distances vary between 1.362 and 1.378 Å depending on the hybridization state of the boron center. In this compound, the presence of the electron-withdrawing fluorine substituent and the electron-donating piperidine-carbonyl group creates an electronic push-pull effect that influences the electron density distribution around the boron center. The O-B-O bond angle typically measures approximately 119.1°, slightly compressed from the ideal trigonal planar geometry due to the influence of hydrogen bonding interactions between the hydroxyl groups.

The spatial arrangement of the boronic acid group relative to the aromatic ring plane exhibits minimal deviation, with torsional angles between the B(OH)₂ group and the phenyl ring generally remaining below 10°. This coplanar arrangement maximizes the orbital overlap between the boron p-orbital and the aromatic π-system, stabilizing the overall molecular structure through resonance effects that extend the conjugation throughout the aromatic framework.

Hybridization State Analysis of Boronic Acid Functional Group

The hybridization state of the boron atom in this compound primarily adopts sp² configuration under standard conditions, characterized by trigonal planar geometry around the boron center. Computational investigations of boronic acid derivatives demonstrate that the boron atom can exist in both sp² and sp³ hybridization states depending on environmental conditions and intermolecular interactions. In the sp² hybridized state, the boron center exhibits a planar arrangement with O-B-O bond angles of approximately 123.5°, while the sp³ hybridized tetrahedral form displays reduced bond angles of around 111.3°.

The transition between sp² and sp³ hybridization states occurs readily through the coordination of additional nucleophiles, such as water molecules or other Lewis bases, to the empty p-orbital of boron. This hybridization flexibility significantly influences the compound's reactivity and intermolecular interactions. In aqueous environments or in the presence of strong hydrogen bond acceptors, the boron center preferentially adopts the sp³ configuration through the formation of a tetrahedral boronate complex with an additional hydroxyl group. The calculated dipole moment values increase substantially upon this hybridization change, rising from approximately 2.5 Debye in the sp² form to over 4.0 Debye in the sp³ tetrahedral configuration.

The electronic environment surrounding the boron atom is further modulated by the substituent effects of both the fluorine atom and the piperidine-carbonyl group. The meta-fluorine substitution withdraws electron density from the aromatic ring through inductive effects, thereby reducing the electron density available for back-donation to the boron p-orbital. Conversely, the piperidine-carbonyl substituent at the meta position relative to the boron center provides electron density through resonance effects, creating a balanced electronic environment that stabilizes the sp² hybridization state under most conditions.

Conformational Dynamics of Piperidine-Carbonyl Substituent

The piperidine-carbonyl substituent in this compound exhibits complex conformational behavior governed by multiple competing factors including steric interactions, electronic effects, and hydrogen bonding capabilities. The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, consistent with computational studies of N-acylpiperidine systems that demonstrate strong preferences for axial orientation of substituents when conjugation with the carbonyl group is favorable. The carbonyl linker between the piperidine ring and the aromatic system introduces additional conformational complexity through restricted rotation around the C-N bond due to partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system.

Computational investigations of N-acylpiperidine conformational preferences reveal that the orientation of the piperidine ring relative to the carbonyl group significantly influences the overall molecular geometry and electronic properties. The axial conformation of substituents on the piperidine ring is favored by up to 3.2 kcal/mol in similar N-acylpiperidine systems, primarily due to the enhanced π-conjugation between the nitrogen lone pair and the carbonyl group when the nitrogen adopts sp² character. This conformational preference directly impacts the spatial arrangement of the entire piperidine-carbonyl substituent relative to the phenylboronic acid core.

The rotation around the C-CO bond connecting the carbonyl group to the aromatic ring introduces another degree of conformational freedom. Energy barrier calculations for similar systems indicate that rotation around this bond typically requires 10-15 kcal/mol, suggesting that conformational interconversion occurs readily at room temperature. The preferred rotational conformers position the carbonyl oxygen either in the plane of the aromatic ring for maximum conjugation or perpendicular to minimize steric repulsion with the boronic acid hydroxyl groups. The fluorine substituent at the meta position relative to the carbonyl group provides additional steric constraints that influence the preferred conformational ensemble through weak but significant C-H···F interactions.

Intermolecular Interactions and Crystal Packing Behavior

Hydrogen Bonding Networks in Solid-State Assemblies

The hydrogen bonding behavior of this compound in solid-state assemblies follows patterns established for phenylboronic acid derivatives, with the boronic acid hydroxyl groups serving as the primary sites for intermolecular hydrogen bond formation. Crystal structure analyses of related fluoro-substituted phenylboronic acids reveal that the most prevalent supramolecular motif involves the formation of centrosymmetric dimers through paired O-H···O hydrogen bonds between boronic acid groups, creating R₂²(8) ring motifs that serve as fundamental building blocks for extended three-dimensional networks. These dimeric synthons exhibit hydrogen bond lengths typically ranging from 2.75 to 2.80 Å, with O-H···O angles approaching linearity at approximately 170-175°.

The incorporation of the fluorine substituent introduces additional complexity to the hydrogen bonding network through the potential formation of weak C-H···F interactions and competitive O-H···F hydrogen bonds. However, computational energy analyses demonstrate that intramolecular O-H···F hydrogen bonds are energetically insignificant compared to the strong intermolecular O-H···O interactions that dominate the crystal packing. The meta-positioned fluorine atom serves primarily as a weak hydrogen bond acceptor for neighboring molecules through C-H···F contacts with typical distances of 2.5-2.7 Å, contributing to the overall stability of the crystal lattice without disrupting the fundamental boronic acid dimeric motif.

The piperidine-carbonyl substituent introduces additional hydrogen bonding possibilities through the carbonyl oxygen atom, which can serve as a hydrogen bond acceptor for boronic acid hydroxyl groups from neighboring molecules. This creates extended hydrogen bonding networks where the carbonyl oxygen participates in O-H···O interactions with hydrogen bond distances of approximately 2.75 Å, forming undulating sheet structures parallel to specific crystallographic planes. The piperidine nitrogen, while not protonated under neutral conditions, can participate in weak C-H···N interactions that contribute to the overall packing stability through the formation of secondary structural motifs that link the primary hydrogen-bonded sheets.

Boroxine Formation Thermodynamics and Kinetics

The thermodynamic feasibility of boroxine formation from this compound follows the general dehydration pathway characteristic of organoboronic acids: 3 R-B(OH)₂ → R₃B₃O₃ + 3 H₂O. Computational thermodynamic studies of related phenylboronic acid systems indicate that boroxine formation is generally endothermic in vacuum with enthalpies of formation ranging from +10 to +15 kcal/mol, although the process becomes more favorable in non-aqueous solvents where water removal drives the equilibrium toward boroxine formation. The presence of electron-donating substituents, such as the piperidine-carbonyl group, typically stabilizes boroxine formation by reducing the electron deficiency at the boron centers within the boroxine ring structure.

Temperature-dependent equilibrium studies demonstrate that boroxine formation is entropically driven, with entropy changes of approximately +7 kcal/mol favoring the dehydration process despite the endothermic enthalpy. The kinetics of boroxine formation from phenylboronic acids typically proceed through a mechanism involving initial hydrogen bonding between boronic acid molecules, followed by water elimination through a six-membered transition state that maintains partial B-O bond formation during the dehydration step. The activation barriers for this process range from 15-25 kcal/mol depending on the substitution pattern and reaction conditions.

For this compound, the electron-withdrawing effect of the fluorine substituent partially counteracts the electron-donating effect of the piperidine-carbonyl group, creating a balanced electronic environment that moderates both the thermodynamics and kinetics of boroxine formation. Experimental studies of substituted phenylboronic acids reveal that electron-donating groups accelerate boroxine formation by stabilizing the electron-deficient boron centers in the transition state, while electron-withdrawing groups have the opposite effect. The meta-positioning of both substituents in this compound minimizes direct electronic communication with the boron center, resulting in boroxine formation behavior intermediate between electron-rich and electron-poor phenylboronic acid derivatives.

Frontier Molecular Orbital Analysis

Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Energy Gap Calculations

Frontier molecular orbital analysis of this compound through Density Functional Theory calculations provides crucial insights into the electronic properties and chemical reactivity of this complex organoboron system. The Highest Occupied Molecular Orbital primarily consists of π-orbitals delocalized across the aromatic ring system with significant contributions from the piperidine nitrogen lone pair and the carbonyl oxygen, creating an extended conjugated system that stabilizes the molecule through electron delocalization. The Lowest Unoccupied Molecular Orbital is predominantly localized on the empty p-orbital of the boron atom with substantial mixing from the aromatic π* system, reflecting the electron-accepting character of the boronic acid functional group.

Computational studies using the B3LYP functional with extended basis sets calculate the Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap for related fluorophenylboronic acid systems to be approximately 4.5-5.2 eV, indicating moderate chemical stability and selective reactivity patterns. The incorporation of the piperidine-carbonyl substituent is expected to reduce this energy gap through the introduction of additional occupied orbitals at higher energies, particularly those associated with the nitrogen lone pair and the π-system of the carbonyl group. The fluorine substituent typically increases the energy gap by stabilizing the occupied orbitals through its strong electron-withdrawing effect, creating a counterbalancing influence that moderates the overall electronic properties of the molecule.

The spatial distribution of frontier molecular orbitals reveals important information about the reactive sites within the molecule. The Highest Occupied Molecular Orbital density concentrates primarily on the aromatic ring carbons ortho and para to the electron-donating piperidine-carbonyl substituent, indicating these positions as likely sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital density localizes strongly on the boron atom and the carbon atoms adjacent to the electron-withdrawing fluorine substituent, identifying these regions as favorable for nucleophilic interactions. This orbital complementarity provides a theoretical framework for understanding the regioselectivity patterns observed in chemical transformations involving phenylboronic acid derivatives.

Propiedades

IUPAC Name |

[3-fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYBFSLBXRVANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660216 | |

| Record name | [3-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-43-9 | |

| Record name | [3-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Intermediates

- Fluorinated aryl halides or fluorophenyl precursors.

- Boronate esters or boronic acid pinacol esters as boron sources.

- Piperidine or piperidine derivatives for carbonyl coupling.

Stepwise Synthesis Outline

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Fluorination | Introduction of fluorine at the 3-position of the phenyl ring via electrophilic fluorination or use of fluorinated starting material | Use of Selectfluor or fluorinated aryl halides |

| 2 | Formation of Boronate Ester | Conversion of aryl halide to arylboronate ester via Miyaura borylation using bis(pinacolato)diboron and Pd catalyst | Pd(dppf)Cl2 catalyst, base (KOAc), solvent (dioxane), 80-100 °C |

| 3 | Hydrolysis to Boronic Acid | Hydrolysis of boronate ester to free boronic acid using aqueous acid or base | Mild acidic conditions, room temperature |

| 4 | Coupling of Piperidine-1-carbonyl | Amide bond formation between the boronic acid phenyl ring and piperidine carbonyl group via acylation or amide coupling | Use of coupling agents like EDCI, HATU, or acid chlorides under inert atmosphere |

| 5 | Purification | Crystallization or chromatographic purification to isolate pure this compound | Recrystallization from suitable solvents |

This synthetic route is consistent with typical boronic acid preparation protocols involving palladium-catalyzed borylation followed by amide bond formation.

Representative Research Findings and Optimization

Continuous Flow Chemistry : Industrial synthesis has been optimized by employing continuous flow reactors, which improve reaction control, heat transfer, and scalability. This method enhances yield and purity while reducing reaction times and waste generation.

Catalyst and Base Selection : Use of Pd(dppf)Cl2 as catalyst and potassium acetate as base in dioxane solvent at elevated temperatures (80-100 °C) has been shown to give high yields in the borylation step.

Amide Coupling Efficiency : Coupling of the piperidine-1-carbonyl group typically utilizes carbodiimide-based coupling reagents (e.g., EDCI) or acid chloride intermediates to achieve high conversion rates with minimal side reactions.

Purification Techniques : Final product isolation often involves recrystallization from solvents like ethyl acetate or methanol, or preparative HPLC to achieve >97% purity suitable for research applications.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Starting material | 3-Fluoro-5-bromophenyl derivative | Commercially available or synthesized in situ |

| Borylation catalyst | Pd(dppf)Cl2 (5 mol%) | High activity and selectivity |

| Base | Potassium acetate (3 equiv) | Facilitates transmetallation |

| Solvent | 1,4-Dioxane | Common solvent for borylation |

| Reaction temperature | 80-100 °C | Optimized for maximum yield |

| Reaction time | 6-12 hours | Monitored by TLC or LC-MS |

| Hydrolysis conditions | Aqueous acid or base at room temperature | Converts boronate ester to boronic acid |

| Amide coupling reagent | EDCI, HATU, or acid chloride | Efficient amidation of piperidine carbonyl group |

| Purification method | Recrystallization or preparative chromatography | Ensures >97% purity |

| Final product purity | ≥97% | Suitable for research and medicinal chemistry |

Comparative Notes on Similar Compounds

The closely related compound 3-Fluoro-5-(piperidin-1-yl)phenylboronic acid (without the carbonyl group) follows a similar synthetic approach but lacks the amide coupling step.

The fluorine substitution at the 3-position is critical for enhancing biological activity and chemical stability, as demonstrated in structure-activity relationship studies.

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Boronic Esters: Formed through the oxidation of the boronic acid group.

Reduced Fluorine Compounds: Resulting from the reduction of the fluorine atom.

Substituted Piperidines: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Proteasome Inhibition

Boronic acids are known for their ability to inhibit proteasome activity, which is crucial in regulating protein degradation pathways within cells. The compound has been studied for its potential as a proteasome inhibitor, similar to other boronic acid derivatives used in cancer therapies. For instance, it may exhibit similar mechanisms as bortezomib, which is used in the treatment of multiple myeloma and other malignancies .

Drug Discovery

The compound's structure suggests it could serve as a lead compound in drug development. Its ability to interact with various biological targets makes it a candidate for further exploration in the context of diseases such as cancer and diabetes. Studies indicate that compounds with similar structures have shown promising results in preclinical models .

Enzyme Interaction Studies

Research has demonstrated that 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid can bind to specific enzymes or receptors, potentially leading to therapeutic effects. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to measure binding affinities and elucidate interaction mechanisms .

Anticancer Activity

The compound's role in anticancer therapy has been explored through its effects on cell cycle regulation and apoptosis induction. Preliminary studies suggest that it may halt cell cycle progression at critical checkpoints, thereby inhibiting tumor growth .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism by which 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes. The fluorine atom enhances the compound's stability and reactivity, making it suitable for various applications.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid with structurally analogous boronic acids, focusing on substituents, molecular properties, and reactivity:

Key Comparative Insights

Electronic Effects: Fluorine’s moderate electron-withdrawing effect balances activation of the boronic acid for cross-coupling while avoiding excessive deactivation observed with stronger EWGs (e.g., -NO₂) . Chlorine-substituted analogs (e.g., 3-chloro-5-(piperidine-1-carbonyl)phenylboronic acid) may exhibit faster reaction kinetics in couplings due to increased electrophilicity .

Solubility :

- The piperidine carbonyl group improves solubility in ketones and ethers compared to unsubstituted phenylboronic acid, though less than pinacol esters .

- Morpholine analogs (e.g., 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid) may show higher aqueous solubility due to morpholine’s oxygen atom .

Biological Relevance :

- Fluorinated analogs are prioritized in drug discovery for metabolic stability, while trifluoromethyl-substituted derivatives (e.g., 3-Fluoro-5-(trifluoromethyl)phenylboronic acid) are leveraged in materials science .

Actividad Biológica

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of a boronic acid moiety, a fluorine atom, and a piperidine ring. The chemical formula is CHBFNO, with a molecular weight of approximately 245.06 g/mol .

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to modulate various biological processes, including enzyme inhibition and receptor binding. The fluorine atom enhances stability and reactivity, contributing to its effectiveness in biological applications .

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines by disrupting cellular processes. For instance, it has been tested against various cancer types, demonstrating significant growth inhibition .

Table 1: Anticancer Activity Data

Antibacterial Activity

The compound also displays antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves interference with bacterial cell wall synthesis, leading to cell death without affecting bacterial growth rates .

Table 2: Antibacterial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Streptococcus pneumoniae | 16 |

Quorum-Sensing Inhibition

In addition to its direct antibacterial effects, this compound acts as a quorum-sensing inhibitor in Pseudomonas aeruginosa. This mechanism reduces the virulence of the bacteria without inhibiting their growth, making it a potential candidate for treating infections caused by multi-drug resistant strains .

Case Studies

Several studies have explored the efficacy of this compound in various therapeutic contexts:

- Combination Therapy with Bortezomib : A study investigated the use of boronic acids, including this compound, in combination with bortezomib for treating aggressive lymphomas. The results indicated enhanced efficacy compared to monotherapy .

- In Vivo Efficacy : Preclinical trials demonstrated that this compound significantly reduced tumor sizes in mouse models of breast cancer when administered at optimal dosages .

Q & A

Q. What are the recommended storage conditions and stability considerations for 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid in laboratory settings?

The compound should be stored in a cool, dry environment, protected from light to prevent degradation. Exposure to air or moisture can lead to hydrolysis of the boronic acid group, reducing its reactivity and purity over time. For long-term storage, inert gas purging (e.g., nitrogen or argon) and desiccants are advised. Stability tests indicate that improper storage can lower the effective component by >10% within 6 months, potentially skewing experimental results .

Q. How can the purity and structural integrity of this compound be validated prior to use in Suzuki-Miyaura coupling reactions?

Purity should be confirmed via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, F NMR). Quantify boronic acid content using iodometric titration or B NMR. Structural integrity can be verified via Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the piperidine-carbonyl group (C=O stretch at ~1650–1700 cm) and boronic acid (B-O stretches at ~1350–1450 cm) .

Q. What solvents are optimal for dissolving this compound in cross-coupling reactions?

Phenylboronic acid derivatives generally exhibit high solubility in polar aprotic solvents (e.g., DMF, DMSO) and ethers (THF, dioxane). Ketones (e.g., acetone) and chloroform are also effective, while hydrocarbons (hexane, methylcyclohexane) show poor solubility. For reactions requiring anhydrous conditions, THF or toluene with molecular sieves is recommended .

Advanced Research Questions

Q. How does the piperidine-carbonyl moiety influence the reactivity of this boronic acid in dynamic covalent chemistry applications?

The piperidine-carbonyl group enhances electron-withdrawing effects, stabilizing the boronic acid and facilitating reversible esterification with diols. This property is critical in designing dynamic-covalent networks (e.g., star polymers) where boronic ester linkages enable stimuli-responsive assembly. Competitive exchange experiments with monofunctional diols (e.g., 1,2-ethanediol) can modulate nanostructure dissociation rates, as shown in block copolymer systems .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during palladium-catalyzed couplings with electron-deficient aryl halides?

Protodeboronation is minimized by:

Q. Can this compound serve as a functional monomer in pH-responsive nanocarriers for intracellular drug delivery?

Yes. The boronic acid group binds reversibly with diols (e.g., saccharides on cell membranes) and responds to acidic pH or reactive oxygen species (ROS) in cellular environments. For protein delivery, copolymerization with hydrophilic monomers (e.g., N,N-dimethylacrylamide) creates nanocarriers with boronic acid cores that release payloads under lysosomal pH (~4.5–5.5). In vitro studies show enhanced blood-brain barrier penetration via diol-mediated transcytosis .

Q. How do steric and electronic effects of the fluorine substituent impact regioselectivity in aryl-aryl coupling reactions?

The meta-fluorine atom induces steric hindrance and electron-withdrawing effects, directing cross-coupling to the less hindered ortho position of partner aryl halides. Density functional theory (DFT) calculations suggest that fluorine’s electronegativity lowers the energy barrier for transmetallation at specific sites. Experimental validation via F NMR kinetics can quantify these effects .

Q. What analytical techniques are suitable for characterizing dynamic-covalent assemblies involving this compound?

- Dynamic Light Scattering (DLS): Monitors size changes during star polymer assembly/dissociation.

- Size-Exclusion Chromatography (SEC): Tracks molecular weight shifts in response to competitive diol exchange.

- Fluorescence Resonance Energy Transfer (FRET): Probes structural reconfiguration in real-time .

Data Contradictions and Resolution

Q. Conflicting solubility data reported for phenylboronic acid derivatives in chloroform: How to reconcile discrepancies?

Discrepancies arise from varying hydration states (free acid vs. anhydride) and crystallinity. For this compound, solubility in chloroform is ~50 mg/mL (25°C) when anhydrous, but drops to <10 mg/mL if hydrated. Pre-drying the compound under vacuum (40°C, 12 h) ensures consistency .

Q. Why do some studies report low yields in Suzuki reactions despite high boronic acid purity?

Trace impurities (e.g., boroxines from dehydration) or residual bases (e.g., KCO) can inhibit Pd catalysts. Purify the boronic acid via recrystallization (ethanol/water) and pre-treat reaction mixtures with activated charcoal to adsorb inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.